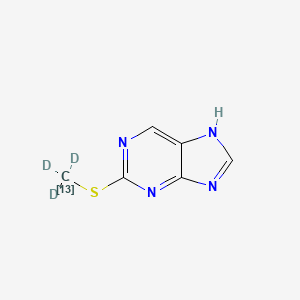

2-Methylthiopurine-13C, d3

CAS No.:

Cat. No.: VC16668849

Molecular Formula: C6H6N4S

Molecular Weight: 170.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6N4S |

|---|---|

| Molecular Weight | 170.22 g/mol |

| IUPAC Name | 2-(trideuterio(113C)methylsulfanyl)-7H-purine |

| Standard InChI | InChI=1S/C6H6N4S/c1-11-6-7-2-4-5(10-6)9-3-8-4/h2-3H,1H3,(H,7,8,9,10)/i1+1D3 |

| Standard InChI Key | GEVCSRLIETZLTD-KQORAOOSSA-N |

| Isomeric SMILES | [2H][13C]([2H])([2H])SC1=NC=C2C(=N1)N=CN2 |

| Canonical SMILES | CSC1=NC=C2C(=N1)N=CN2 |

Introduction

Synthesis and Isotopic Incorporation Strategies

The synthesis of 2-Methylthiopurine-13C, d3 follows established protocols for isotopic labeling of small molecules. MedChemExpress synthesizes this compound using precursor-directed biosynthesis or chemical synthesis with isotopically enriched starting materials . For example, deuterium is introduced via hydrogen-deuterium exchange reactions or by using deuterated reagents such as or . Carbon-13 incorporation often involves labeled carbon sources like -formaldehyde or -methyl groups in precursor molecules .

A representative synthetic pathway might involve:

-

Deuteration: Reacting 2-Methylthiopurine with deuterated methylating agents under controlled conditions.

-

Labeling: Introducing -enriched methyl groups during the purine ring assembly or through post-synthetic modification .

-

Purification: High-performance liquid chromatography (HPLC) or recrystallization to achieve isotopic and chemical purity .

This approach ensures minimal isotopic dilution and maintains the compound’s stability under physiological conditions .

Applications in Pharmacological Research

Metabolic Pathway Tracing

2-Methylthiopurine-13C, d3 is extensively used to study the metabolism of thiopurine drugs such as 6-mercaptopurine (6-MP) and azathioprine. These drugs are prodrugs converted into active thioguanine nucleotides (TGNs) that inhibit DNA synthesis in rapidly dividing cells . By tracing the labeled methylthiopurine metabolites, researchers quantify metabolic flux through pathways like thiopurine methyltransferase (TPMT)-mediated methylation, which inactivates thiopurines and influences drug efficacy and toxicity .

For instance, co-administration of TPMT inhibitors (e.g., aspirin or mesalazine) with thiopurines can lead to elevated TGN levels and severe myelosuppression . Using 2-Methylthiopurine-13C, d3, scientists model these interactions in vitro to predict in vivo outcomes and optimize dosing regimens .

Pharmacokinetic Studies

Deuterium labeling alters the pharmacokinetics of drugs by affecting hydrogen bond strength and metabolic enzyme affinity. Russak et al. demonstrated that deuterated drugs exhibit prolonged half-lives due to the kinetic isotope effect (KIE), where C-D bonds are cleaved more slowly than C-H bonds . For 2-Methylthiopurine-13C, d3, this property allows researchers to:

-

Track absorption, distribution, and excretion rates without isotopic interference.

-

Compare the stability of labeled vs. unlabeled compounds in biological matrices .

Analytical Chemistry and Diagnostics

In mass spectrometry, the distinct mass shift conferred by and deuterium enables unambiguous identification of 2-Methylthiopurine metabolites in complex biological samples. This is critical for developing high-throughput assays, such as the absorbance-based TPMT activity assay described by recent studies . By spiking samples with 2-Methylthiopurine-13C, d3, laboratories normalize signal intensities and improve quantification accuracy in clinical diagnostics .

Pharmacological and Clinical Implications

Drug-Drug Interaction Studies

TPMT polymorphisms significantly influence thiopurine toxicity, with 0.3–0.6% of populations being TPMT-deficient . Using 2-Methylthiopurine-13C, d3, researchers screen for drugs that inhibit TPMT, such as nonsteroidal anti-inflammatory drugs (NSAIDs), which exacerbate thiopurine toxicity by reducing methylation capacity . These studies inform clinical guidelines for co-prescribing medications and personalizing thiopurine therapy based on TPMT genotype .

Advancing Personalized Medicine

The integration of stable isotope tracers into pharmacogenomic research bridges genetic data with phenotypic drug responses. For example, patients harboring TPMT *3C alleles exhibit reduced enzyme activity and require lower thiopurine doses . By correlating isotopic tracer data with genetic profiles, clinicians predict individual metabolic capacities and minimize adverse effects .

Challenges and Future Directions

While 2-Methylthiopurine-13C, d3 offers significant research utility, challenges remain:

-

Synthetic Complexity: High costs of isotopic precursors and multi-step syntheses limit accessibility .

-

Regulatory Hurdles: Regulatory agencies require extensive validation for isotopic tracers used in clinical trials .

Future efforts should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume